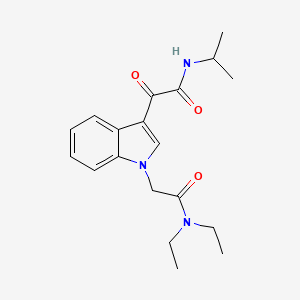

2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide

Description

Taxonomic Classification within Indole-derived Oxoacetamides

Indole-derived oxoacetamides constitute a specialized subclass of heterocyclic compounds characterized by an indole core fused to oxoacetamide functional groups. The target compound belongs to the indole-3-glyoxylamide taxonomy, defined by the presence of a glyoxylamide group (–CO–CO–NH–) at the indole’s 3-position. This classification aligns with structurally related molecules such as N-(adamantan-1-yl)-2-(5-(furan-2-yl)-1-pentyl-1H-indol-3-yl)-2-oxoacetamide (Ki(CB2) = 0.37 nM) and N,N-diethyl-1,2-dimethylindole-3-glyoxylamide.

Table 1: Taxonomic Features of Select Indole-3-glyoxylamides

The taxonomic distinction arises from the substitution pattern at the indole’s 1-position and the oxoacetamide’s terminal amine. In the target compound, the 1-position is modified with a 2-(diethylamino)-2-oxoethyl group, while the oxoacetamide’s amide nitrogen is isopropyl-substituted—a configuration rarely observed in earlier derivatives.

Historical Development of Indole-3-glyoxylamide Chemistry

The synthesis of indole-3-glyoxylamides dates to early efforts in optimizing cannabinoid receptor ligands. Initial work focused on N-adamantyl derivatives, where the adamantane moiety conferred rigidity and enhanced CB2 receptor binding. Subsequent studies explored substituent effects at the indole’s 1- and 3-positions, leading to fluorinated analogs with improved metabolic stability.

The introduction of diethylamino and isopropyl groups marks a divergence from traditional lipophilic substituents (e.g., pentyl, furan). This shift reflects a broader trend toward incorporating polar, tertiary amine groups to modulate solubility and blood-brain barrier permeability—a critical consideration for central nervous system-targeted therapeutics.

Structural Comparison with Related Indole Derivatives

The target compound’s structure diverges from classical indole-3-glyoxylamides in three key aspects:

- 1-Position Substitution : Unlike the pentyl or methyl groups in prior analogs, the 2-(diethylamino)-2-oxoethyl chain introduces a semi-polar, hydrogen-bond-capable moiety.

- Oxoacetamide Terminal Group : The isopropylamide group contrasts with bulkier tert-butyl or aromatic substituents, potentially reducing steric hindrance at receptor binding sites.

- Electronic Profile : The diethylamino group’s electron-donating effects may stabilize the oxoacetamide’s carbonyl groups, altering tautomeric equilibria compared to non-aminated derivatives.

Table 2: Structural and Electronic Comparison with Analogous Compounds

| Feature | Target Compound | N-Adamantyl Derivative | N,N-Diethyl-1,2-dimethyl |

|---|---|---|---|

| 1-Substituent | –CH2–CO–N(Et)2 | –Pentyl | –CH3 |

| 3-Oxoacetamide Group | –N(iPr) | –O–(furan) | –N(Et)2 |

| Calculated LogP* | 2.1 | 5.8 | 3.4 |

Bioisosteric Relationships and Molecular Design Rationale

Bioisosteric replacements in the target compound address historical limitations of indole-3-glyoxylamides:

- Diethylamino Group : Serves as a polar bioisostere for adamantane, reducing lipophilicity (LogP reduction from 5.8 to 2.1) while maintaining hydrogen-bonding capacity.

- Isopropylamide : Replaces larger aromatic systems (e.g., furan), balancing steric demands and metabolic stability. This substitution mirrors strategies employed in protease inhibitor design, where branched aliphatic groups mitigate oxidative metabolism.

- Oxoacetamide Bridge : Preserved from earlier analogs to maintain CB2 receptor affinity, as the conjugated carbonyl system likely participates in key hydrogen-bond interactions with serine residues in the receptor’s binding pocket.

The molecular design thus integrates lessons from structure-activity relationship (SAR) studies of indole-3-glyoxylamides, prioritizing receptor selectivity and pharmacokinetic optimization over maximal binding affinity—a paradigm shift from early CB2 ligand development.

Properties

IUPAC Name |

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O3/c1-5-21(6-2)17(23)12-22-11-15(14-9-7-8-10-16(14)22)18(24)19(25)20-13(3)4/h7-11,13H,5-6,12H2,1-4H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBFDFDOICAEFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide is a complex organic compound with significant potential in medicinal chemistry. This compound features an indole core, which is prevalent in numerous biologically active molecules. Its structural components suggest various biological activities, particularly in the fields of pharmacology and biochemistry.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

| Property | Details |

|---|---|

| IUPAC Name | 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-isopropyl-2-oxoacetamide |

| Molecular Formula | C20H28N4O3 |

| CAS Number | 872848-61-8 |

The presence of the indole structure is noteworthy as it often correlates with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It may modulate enzyme activity or bind to receptors, influencing various biochemical pathways. For instance, it could inhibit enzymes involved in inflammatory responses or interact with cellular signaling pathways related to cancer proliferation.

Biological Activity Studies

Research has indicated several areas where this compound exhibits potential biological activity:

Anticancer Activity

Studies have shown that compounds with indole structures often possess anticancer properties. The mechanism may involve the inhibition of cell proliferation or induction of apoptosis in cancer cells. For instance, similar indole derivatives have been documented to inhibit the growth of various cancer cell lines through mechanisms such as cell cycle arrest and apoptosis induction.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways can be significant. Indole derivatives have been reported to inhibit pro-inflammatory cytokines, thus reducing inflammation in various models. The specific pathways affected may include NF-kB signaling and COX enzyme inhibition.

Antimicrobial Activity

Indole-based compounds have also shown promise as antimicrobial agents. Their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes suggests potential applications in treating infections.

Case Studies

- Anticancer Activity : A study investigating the effects of similar indole compounds on breast cancer cells demonstrated a significant reduction in cell viability at micromolar concentrations, suggesting that this compound could exhibit comparable effects.

- Anti-inflammatory Effects : In a model of acute inflammation, a related compound was shown to reduce edema significantly, indicating that this class of compounds could be beneficial in treating inflammatory diseases.

- Antimicrobial Effects : Research into indole derivatives revealed potent activity against Gram-positive bacteria, suggesting that the compound may have similar efficacy against specific pathogens.

Comparison with Similar Compounds

Key Observations :

Adamantane vs. Diethylaminoethyl Groups: Adamantane-substituted derivatives (e.g., 5r) demonstrate potent anticancer activity, likely due to enhanced lipophilicity and tubulin-binding affinity . The diethylaminoethyl group in the target compound may improve solubility compared to adamantane but reduce membrane permeability.

N-Substituent Effects :

- Bulky substituents (e.g., adamantane, cyclohexyl) correlate with increased cytotoxicity in cancer cells .

- Isopropyl groups (as in the target compound) balance steric effects and solubility but require optimization for potency.

Mechanistic Diversity :

- Adamantane derivatives activate caspase-8 and PARP pathways .

- D-24851 targets microtubules independently of vinca alkaloid binding sites, overcoming multidrug resistance .

Research Findings and Data Tables

Table 1: Structural and Functional Comparison of Indole-Oxoacetamide Derivatives

Q & A

Q. What are the key synthetic challenges in preparing 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide, and how can they be addressed?

The synthesis involves multi-step reactions, including indole functionalization, N-alkylation, and acylation. A major challenge is optimizing the yield of the N-alkylation step, where steric hindrance from the diethylamino group may reduce efficiency. Using polar aprotic solvents (e.g., DMF) and catalysts like potassium iodide can improve reactivity . Purification via column chromatography or recrystallization is critical to isolate the product from by-products such as unreacted indole intermediates .

Q. Which spectroscopic methods are most effective for characterizing this compound’s structure?

Nuclear magnetic resonance (NMR) spectroscopy is essential for confirming the indole core, diethylamino side chain, and isopropyl acetamide group. Key signals include:

- ¹H NMR : A singlet for the oxoacetamide carbonyl protons (δ 8.1–8.3 ppm) and doublets for the isopropyl group (δ 1.2–1.4 ppm) .

- ¹³C NMR : Peaks at ~170–175 ppm for carbonyl carbons and ~45–50 ppm for the diethylamino group . High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₂₇H₃₀N₄O₃), while IR spectroscopy confirms carbonyl stretches (~1650–1750 cm⁻¹) .

Q. What in vitro assays are recommended for initial evaluation of its biological activity?

Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to assess cytotoxicity. Compare results with structurally similar indole derivatives, such as 2-(1,2-dimethylindol-3-yl)-N-ethyl-2-oxoacetamide, which showed IC₅₀ values of 5–10 µM in breast cancer models . Include kinase inhibition assays (e.g., EGFR, BRAF) due to indole derivatives’ known targeting of signaling pathways .

Advanced Research Questions

Q. How can contradictory data in cytotoxicity studies be resolved?

Discrepancies may arise from variations in cell culture conditions (e.g., serum concentration, passage number) or compound solubility. Use standardized protocols (e.g., RPMI-1640 medium with 10% FBS) and confirm solubility with HPLC-UV (λ = 254 nm) to ensure consistent dosing. Cross-validate findings using 3D spheroid models or patient-derived xenografts (PDXs) to reduce false positives .

Q. What strategies improve the compound’s pharmacokinetic properties for in vivo studies?

Poor bioavailability due to low solubility can be mitigated via salt formation (e.g., hydrochloride) or nanoformulation (liposomes or PEGylated nanoparticles). For metabolic stability, introduce deuterium at labile positions (e.g., methyl groups) to slow CYP450-mediated degradation. Pharmacokinetic profiling in rodents (Cmax, t₁/₂) should guide dosing regimens .

Q. How do structural modifications influence its selectivity for cancer vs. normal cells?

Structure-activity relationship (SAR) studies reveal that:

- Replacing the diethylamino group with a piperidine ring increases membrane permeability but may enhance off-target effects .

- Adding a sulfonyl group (as in EVT-2937202) improves binding to ATP pockets in kinases but reduces solubility . Computational docking (e.g., AutoDock Vina) can predict interactions with targets like PARP-1 or tubulin .

Q. What analytical methods are critical for assessing stability under storage conditions?

Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring detect degradation products. Hydrolysis of the oxoacetamide group is a major pathway; lyophilization or storage in amber vials under nitrogen minimizes degradation .

Key Challenges & Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.